molecular formula C9H5Cl2FN2S B14756512 5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine

5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine

Cat. No.: B14756512
M. Wt: 263.12 g/mol
InChI Key: TZFCKWNGGOZVMK-UHFFFAOYSA-N
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Description

5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine typically involves the reaction of 2,4-dichloro-6-fluoroaniline with thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

5-(2,4-Dichloro-6-fluorophenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C9H5Cl2FN2S

Molecular Weight

263.12 g/mol

IUPAC Name

5-(2,4-dichloro-6-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H5Cl2FN2S/c10-4-1-5(11)8(6(12)2-4)7-3-14-9(13)15-7/h1-3H,(H2,13,14)

InChI Key

TZFCKWNGGOZVMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CN=C(S2)N)Cl)Cl

Origin of Product

United States

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